molecular formula C12H17NO5S2 B2508404 1-((3-Methoxyphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine CAS No. 1448035-30-0

1-((3-Methoxyphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine

Cat. No.: B2508404
CAS No.: 1448035-30-0
M. Wt: 319.39
InChI Key: MGIYVQPMIKTABK-UHFFFAOYSA-N
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Description

1-((3-Methoxyphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine is an organic compound characterized by the presence of a pyrrolidine ring substituted with methoxyphenyl and methylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Methoxyphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine typically involves the reaction of 3-methoxybenzenesulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-((3-Methoxyphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfoxide derivatives.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

1-((3-Methoxyphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((3-Methoxyphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-((3-Methoxyphenyl)sulfonyl)-3-(methylsulfonyl)piperidine
  • 1-((3-Methoxyphenyl)sulfonyl)-3-(methylsulfonyl)azetidine

Uniqueness

1-((3-Methoxyphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of bioactivity.

Properties

IUPAC Name

1-(3-methoxyphenyl)sulfonyl-3-methylsulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5S2/c1-18-10-4-3-5-11(8-10)20(16,17)13-7-6-12(9-13)19(2,14)15/h3-5,8,12H,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIYVQPMIKTABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N2CCC(C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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